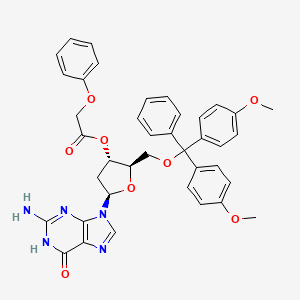
2,5-Dibenzoyl-1,4-phenylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibenzoyl-1,4-phenylenediamine is an organic compound with the molecular formula C20H16N2O2. It is a significant material in the synthesis of extended lattice compounds with a centrosymmetric system and is also used in the preparation of electron-transport materials . This compound is known for its unique structural properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibenzoyl-1,4-phenylenediamine typically involves the reaction of 2,5-diaminotoluene with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions: 2,5-Dibenzoyl-1,4-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds.
科学研究应用
2,5-Dibenzoyl-1,4-phenylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of organic semiconductors and conjugated polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
作用机制
The mechanism of action of 2,5-Dibenzoyl-1,4-phenylenediamine involves its interaction with molecular targets and pathways within cells. The compound can act as an electron donor or acceptor, facilitating electron transport processes. It may also interact with enzymes and proteins, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its unique structural properties play a crucial role in its activity .
相似化合物的比较
2,5-Dimethyl-1,4-phenylenediamine: This compound has similar structural properties but differs in its functional groups and reactivity.
1,4-Phenylenediamine: Another related compound, known for its use in hair dyes and polymers.
Uniqueness: 2,5-Dibenzoyl-1,4-phenylenediamine stands out due to its unique benzoyl groups, which enhance its electron-transport capabilities and make it suitable for specialized applications in materials science and electronics. Its ability to form extended lattice structures also distinguishes it from other similar compounds .
属性
| 38869-82-8 | |
分子式 |
C20H16N2O2 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
(2,5-diamino-4-benzoylphenyl)-phenylmethanone |
InChI |
InChI=1S/C20H16N2O2/c21-17-12-16(20(24)14-9-5-2-6-10-14)18(22)11-15(17)19(23)13-7-3-1-4-8-13/h1-12H,21-22H2 |
InChI 键 |
KHEYSIXPWQEYOU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2N)C(=O)C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


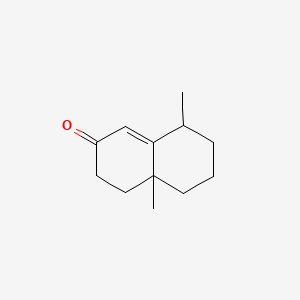

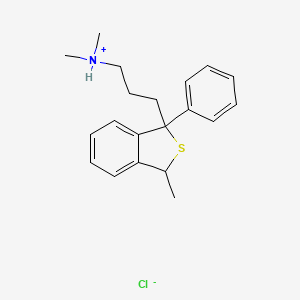
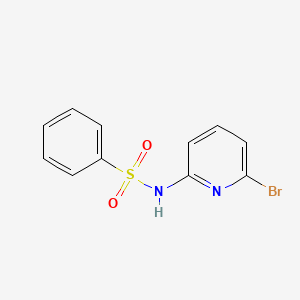
![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)


![Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]](/img/structure/B13748201.png)
![1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)

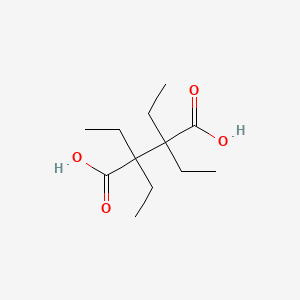
![4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)
